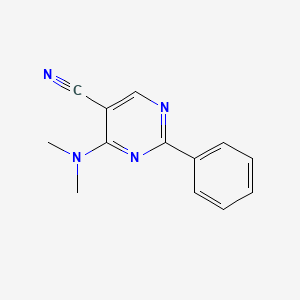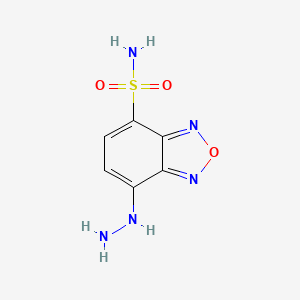
7-Hydrazinyl-2,1,3-benzoxadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydrazinylbenzo[c][1,2,5]oxadiazole-4-sulfonamide is a heterocyclic compound that features a unique structure incorporating both hydrazine and sulfonamide functional groups. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinylbenzo[c][1,2,5]oxadiazole-4-sulfonamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Hydrazinylbenzo[c][1,2,5]oxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydrazine group, potentially forming azo compounds.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azo derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Scientific Research Applications
7-Hydrazinylbenzo[c][1,2,5]oxadiazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydrazinylbenzo[c][1,2,5]oxadiazole-4-sulfonamide involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with biological macromolecules, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Oxadiazole: Exhibits a wide range of biological activities, including antiviral and anti-inflammatory effects.
Isoxazole: Another heterocyclic compound with significant pharmacological potential.
Uniqueness
7-Hydrazinylbenzo[c][1,2,5]oxadiazole-4-sulfonamide stands out due to its unique combination of hydrazine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
131467-85-1 |
|---|---|
Molecular Formula |
C6H7N5O3S |
Molecular Weight |
229.22 g/mol |
IUPAC Name |
7-hydrazinyl-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C6H7N5O3S/c7-9-3-1-2-4(15(8,12)13)6-5(3)10-14-11-6/h1-2,9H,7H2,(H2,8,12,13) |
InChI Key |
FGGUPIXXYLXRHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15213158.png)
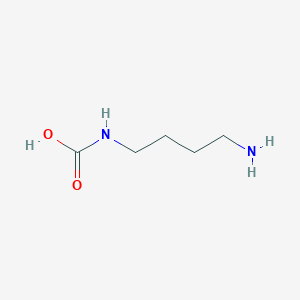
![5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B15213169.png)
![N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B15213183.png)

![5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213199.png)
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)


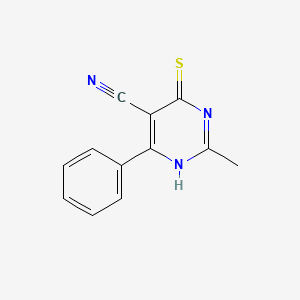
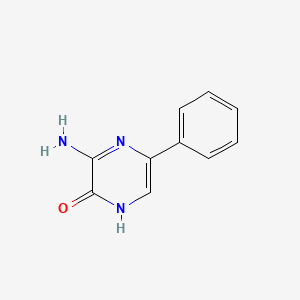
![4-Thia-1-azabicyclo[3.2.1]octane](/img/structure/B15213230.png)

